molecular formula C9H10ClF2N B1419734 5,8-Difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 1093064-83-5

5,8-Difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No. B1419734
M. Wt: 205.63 g/mol
InChI Key: PEIMESBEARUVHG-UHFFFAOYSA-N
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Description

5,8-Difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound with the linear formula C9H10ClF2N . It has a molecular weight of 205.63 . The compound is typically a white to yellow solid .


Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives, which would include 5,8-Difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride, often involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent .


Molecular Structure Analysis

The InChI code for 5,8-Difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride is 1S/C9H9F2N.ClH/c10-8-1-2-9(11)7-5-12-4-3-6(7)8;/h1-2,12H,3-5H2;1H .


Physical And Chemical Properties Analysis

5,8-Difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a solid compound . It should be stored at -20°C in a sealed container, away from moisture .

Scientific Research Applications

Inhibitory Properties in Pharmacology

A study by Demarinis et al. (1981) investigated compounds related to tetrahydroisoquinoline, including SK&F 64139, which is a potent inhibitor of phenylethanolamine N-methyltransferase. The study found that certain analogues demonstrated potent inhibitory properties, suggesting potential therapeutic utility in pharmacology (Demarinis et al., 1981).

Local Anesthetic Activity and Synthesis

Azamatov et al. (2023) reported on the synthesis of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines, showing significant local anesthetic activity. This research underscores the potential of tetrahydroisoquinoline derivatives in developing new local anesthetics (Azamatov et al., 2023).

Antiglioma Activity

Mohler et al. (2006) discovered that 1,2,3,4-tetrahydroisoquinoline (THI) derivatives selectively blocked the growth of C6 glioma while leaving normal astrocytes relatively unaffected, indicating potential applications in cancer therapy (Mohler et al., 2006).

Analgesic and Anti-Inflammatory Effects

A study by Rakhmanova et al. (2022) explored the analgesic and anti-inflammatory effects of 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride. Their findings suggested potential medical applications as a non-narcotic analgesic (Rakhmanova et al., 2022).

Synthesis for PET Imaging

Gao et al. (2006) focused on synthesizing carbon-11 and fluorine-18 labeled N-acetyl-1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives for positron emission tomography (PET) imaging, potentially aiding in imaging brain diseases (Gao et al., 2006).

Fluorination Effects in Synthesis

Hou et al. (1997) investigated the regioselective monofluorination of tetrahydroisoquinoline derivatives. This research contributes to understanding the effects of fluorination in organic synthesis (Hou et al., 1997).

Safety And Hazards

The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: wash with plenty of soap and water (P302+P352) .

properties

IUPAC Name

5,8-difluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2N.ClH/c10-8-1-2-9(11)7-5-12-4-3-6(7)8;/h1-2,12H,3-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEIMESBEARUVHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C(C=CC(=C21)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,8-Difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride

CAS RN

1093064-83-5
Record name 5,8-difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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